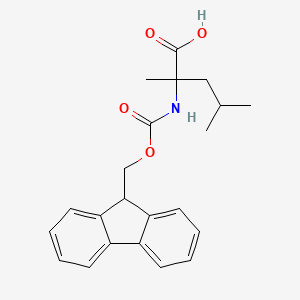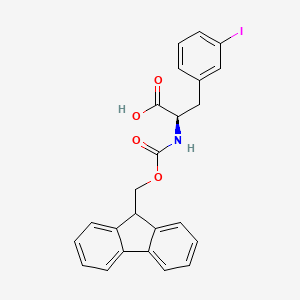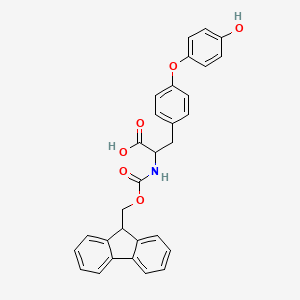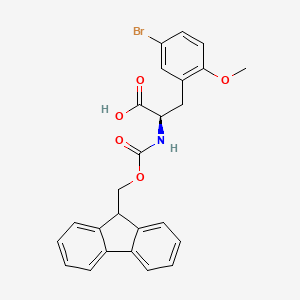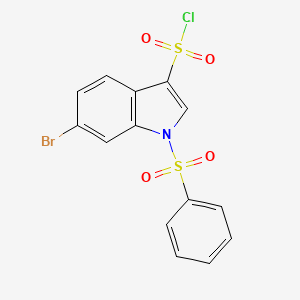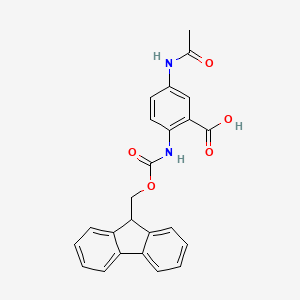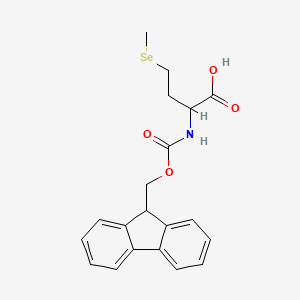
Fmoc-DL-selenomethionine
説明
Fmoc-DL-selenomethionine is a compound with the molecular formula C20H21NO4Se . It is used as a building block to create Freidinger Lactam at specific positions in a peptide sequence, hence creating a beta-turn .
Synthesis Analysis
Fmoc-selenomethionine can be introduced under standard conditions. Any selenoxide formed during synthesis can be easily reduced back to selenide by treatment with β-mercaptoethanol .Molecular Structure Analysis
The molecular structure of Fmoc-DL-selenomethionine includes a total of 49 bonds. There are 28 non-H bonds, 14 multiple bonds, 8 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis
Fmoc-selenomethionine can be introduced under standard conditions. Any selenoxide formed during synthesis can be easily reduced back to selenide by treatment with β-mercaptoethanol .Physical And Chemical Properties Analysis
Fmoc-DL-selenomethionine has a molecular weight of 418.4 g/mol. It has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 8 rotatable bonds. Its exact mass and monoisotopic mass are 419.06358 g/mol. It has a topological polar surface area of 75.6 Ų, a heavy atom count of 26, and a complexity of 478 .科学的研究の応用
Structural Determination in Peptide Synthesis
Fmoc-DL-selenomethionine is used in peptide synthesis, where its introduction under standard conditions is straightforward. It’s particularly useful for facilitating solid phase and solution structural determination, as well as studying peptide-protein interactions. Selenium’s presence can be advantageous for reducing any selenoxide formed during synthesis back to selenide .
Supramolecular Hydrogel Formation
The Fmoc group, when attached to certain peptides like Fmoc-FF, can form stable supramolecular hydrogels. These hydrogels are due to the formation of a supramolecular nanofiber network and have potential applications as scaffold materials for cell growth and tissue engineering .
Biomedical Applications of Hydrogels
Fmoc-derivatized cationic hexapeptides have been used to create self-supporting hydrogels with potential biomedical applications. These hydrogels could be utilized in drug delivery systems, wound healing, and as scaffolds for tissue engineering .
Enhanced Hydrogel Properties
The addition of an Fmoc moiety to amino acids and peptides has been shown to enhance the properties of hydrogels constructed from them. These enhanced hydrogels find a wide range of applications, including drug delivery and tissue engineering .
Safety And Hazards
将来の方向性
Fmoc-based peptide synthesis has shown a resurgence since 2000, bringing 28 non-insulin therapeutics to the market compared to 56 since its first peptide drug, insulin, in 1923. While the main method of discovery has been biological display—phage, mRNA, and ribosome—the synthetic limitations of biological systems have restricted the depth of exploration of peptide chemical space .
特性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylselanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4Se/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIJGLAOGAWHTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Se]CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-DL-selenomethionine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



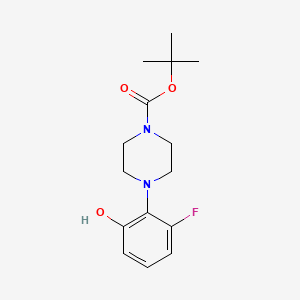
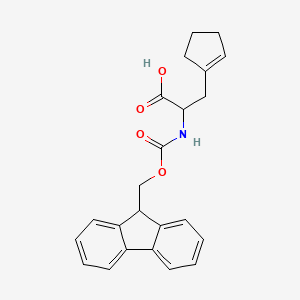
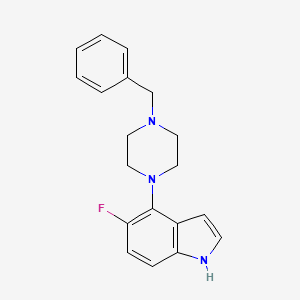
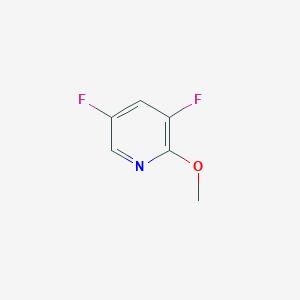
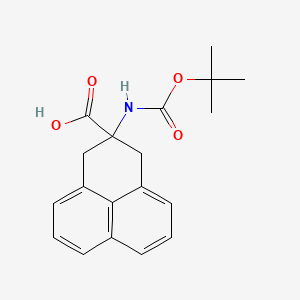
![[4-(Cyclopentanecarbonyl-amino)-pyrazol-1-yl]-acetic acid](/img/structure/B1390326.png)

